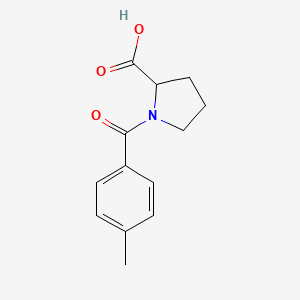

1-(4-Methylbenzoyl)proline

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylbenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-4-6-10(7-5-9)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIZSXAVJZFQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345867 | |

| Record name | 1-(4-Methylbenzoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358674-84-7 | |

| Record name | 1-(4-Methylbenzoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acylated Proline Derivatives, Including 1 4 Methylbenzoyl Proline

General Strategies for N-Acylation of Proline and its Analogs

The N-acylation of proline is a fundamental transformation that introduces a wide array of functional groups onto the proline scaffold. This modification is crucial for creating peptidomimetics, developing new catalysts, and synthesizing bioactive molecules. organic-chemistry.orggoogle.com The choice of acylation strategy depends on the desired scale, the nature of the acylating agent, and whether the synthesis is performed in solution or on a solid support.

Direct Acylation Reactions with Carboxylic Acid Chlorides and Related Reagents

A prevalent and straightforward method for N-acylation involves the reaction of proline with a carboxylic acid chloride, such as 4-methylbenzoyl chloride, often under Schotten-Baumann conditions. researchgate.netacs.org This reaction typically occurs in a biphasic system or in a suitable organic solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. google.com For instance, the synthesis of N-palmitoyl proline has been achieved through the acylation of L-proline with palmitoyl (B13399708) chloride. researchgate.net

Anhydrous conditions can also be employed. For example, suspending an amino acid like proline in ethyl acetate (B1210297) and refluxing it with an acid chloride provides the N-acylated product directly. acs.org The mechanism in non-aqueous solvents involves the formation of an intermediate that facilitates the amide bond formation. acs.org This direct approach is valued for its simplicity and applicability to a wide range of acid chlorides, enabling the synthesis of a diverse library of N-acyl proline derivatives.

The table below summarizes common reagents used in direct acylation reactions.

| Acylating Reagent | Base/Solvent System | Key Features |

| Carboxylic Acid Chlorides | NaOH / Water-Solvent or Pyridine / Organic Solvent | Classical Schotten-Baumann or anhydrous conditions. google.comresearchgate.net |

| Carboxylic Anhydrides | Acidic or Basic Catalysis | Can be used for symmetrical anhydrides. |

| Activated Esters | Amine Base / Polar Aprotic Solvent | Mild conditions, suitable for sensitive substrates. |

| Carboxylic Acids with Coupling Reagents | HBTU, PyBOP / Amine Base | Common in peptide synthesis, high efficiency. sigmaaldrich.com |

Solid-Phase Acylation Techniques for Proline-Containing Peptides

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides, and the acylation of proline residues is a key step in this process. mdpi.com In SPPS, the proline residue, attached to a solid support, is acylated by an activated amino acid or another carboxylic acid. nih.gov This method allows for the efficient construction of complex peptides containing N-acylated proline residues through sequential coupling and deprotection steps. mdpi.comnih.gov

A significant challenge in SPPS is the potential for peptide aggregation, which can hinder reaction kinetics. sigmaaldrich.com Proline and its derivatives, due to their unique structure, can disrupt the formation of secondary structures that lead to aggregation. mdpi.comsigmaaldrich.com Techniques such as "proline editing" involve the postsynthetic modification of a hydroxyproline (B1673980) residue within a fully protected peptide on a solid phase. nih.govsci-hub.se This allows for the introduction of various acyl groups at a late stage, providing access to a diverse range of proline-containing peptides without the need for solution-phase synthesis of each individual building block. nih.gov

Synthesis of Specific Aryl-Acylated Proline Compounds

The introduction of aryl acyl groups, such as the benzoyl or 4-methylbenzoyl moiety, onto the proline ring is of particular interest for modulating the pharmacological and physicochemical properties of the resulting compounds.

Incorporation of Benzoyl Moieties via Acylation Reactions

The incorporation of a benzoyl group is typically achieved through the reaction of proline with benzoyl chloride or a related activated benzoic acid derivative. mdpi.com This can be performed on the free amino acid or on a proline residue within a peptide sequence during solid-phase synthesis. mdpi.comnih.gov The resulting N-benzoylproline and its analogs have been explored for various applications. The use of substituted benzoyl chlorides, like 4-methylbenzoyl chloride, allows for the fine-tuning of properties such as hydrophobicity.

Preparations of Diethyl α-[(4-methylbenzoyl)amino]-α-(1H-5-methylindol-3-yl)malonate and Related Structures

While not a direct synthesis of 1-(4-Methylbenzoyl)proline, the preparation of related structures like Diethyl α-[(4-methylbenzoyl)amino]-α-(1H-5-methylindol-3-yl)malonate highlights the use of the 4-methylbenzoyl group as a protecting or directing group in the synthesis of complex amino acid derivatives. rsc.org In this synthesis, diethyl α-acetoxy-α-[(4-methylbenzoyl)amino]malonate serves as a key intermediate. rsc.org This intermediate can then react with various nucleophiles, such as indoles, to generate complex, unnatural amino acid structures bearing the 4-methylbenzoyl amide functionality. rsc.org

The following table details the synthesis of related diethyl malonate derivatives. rsc.org

| Compound Name | Yield | Physical State |

| Diethyl α-[(4-methylbenzoyl)amino]-α-(1H-pyrrol-2-yl)malonate | 88% | Yellow oil |

| Diethyl α-[(4-methylbenzoyl)amino]-α-(1-methylindol-3-yl)malonate | 97% | Colorless plates |

| Diethyl α-[(4-methylbenzoyl)amino]-α-(1H-5-methylindol-3-yl)malonate | 65% | White solid |

Divergent Synthetic Approaches to Structurally Diverse Proline Derivatives

Divergent synthesis strategies offer an efficient route to a wide variety of proline derivatives from a common intermediate. nih.govnih.gov These methods are particularly valuable for creating libraries of compounds for screening purposes. One such approach, termed "proline editing," utilizes a hydroxyproline-containing peptide as a versatile starting point. nih.govsci-hub.se The hydroxyl group can be modified through a range of reactions, including acylation, to produce a diverse set of 4-substituted proline derivatives while the peptide is still on the solid support. nih.gov This postsynthetic modification strategy avoids the often lengthy and challenging solution-phase synthesis of individual proline analogs. nih.govsci-hub.se

Another divergent approach involves the cyclization of functionalized precursors. For example, N-[3-(Trifluoromethyl)homoallyl]sulfonamides can undergo 5-endo-trig cyclization to form substituted pyrrolidines, which can then be converted into various fluorinated proline derivatives. nih.gov Similarly, Michael additions of glycine (B1666218) ester derivatives to α,β-unsaturated compounds can lead to substituted pyrrolidine (B122466) structures after cyclization. mdpi.com These methods provide access to proline analogs with diverse substitution patterns, which would be difficult to achieve through direct modification of the proline ring.

Chemo- and Stereoselective Synthetic Pathways for N-Acylprolines

The construction of N-acylprolines requires the formation of a stable amide bond between the proline nitrogen and a carboxylic acid or its derivative. The primary challenge lies in performing this transformation selectively, without racemizing the chiral center at the alpha-carbon of proline and avoiding unwanted side reactions with other functional groups that may be present.

A foundational and widely utilized method for N-acylation is the Schotten-Baumann reaction . This procedure typically involves the reaction of proline with an acyl chloride, such as 4-methylbenzoyl chloride, in the presence of a base. The base, often an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. When starting with an enantiomerically pure form like L-proline, these conditions are generally mild enough to preserve the stereochemical integrity of the alpha-carbon. A recent study detailed the synthesis of various L-proline amide derivatives by reacting L-proline with different carboxylic acid chlorides in pyridine, which acts as both the solvent and the base. aip.org

Table 1: Typical Reagents for Schotten-Baumann Acylation of Proline

| Component | Example Reagent | Role |

|---|---|---|

| Proline Source | L-Proline | Nucleophile |

| Acylating Agent | 4-Methylbenzoyl chloride | Electrophile |

| Base | Triethylamine, Pyridine, NaOH | Acid Scavenger |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), Water | Reaction Medium |

This table illustrates common components used in the Schotten-Baumann synthesis of N-acyl prolines.

More advanced and highly stereoselective methods have been developed, including multicomponent reactions. The Ugi-Smiles reaction represents a powerful strategy for generating N-aryl proline amides with significant molecular diversity and stereocontrol. researchgate.netorganic-chemistry.org This reaction combines a cyclic imine (derivable from proline), an isocyanide, a phenol, and sometimes a fourth component in a one-pot synthesis. rsc.orgresearcher.life The final, irreversible Smiles rearrangement step helps to drive the reaction cascade forward, often with high efficiency. organic-chemistry.org A notable advancement is the combination of monoamine oxidase (MAO-N) catalyzed desymmetrization of cyclic amines with the Ugi-Smiles chemistry to produce optically pure N-aryl proline amides, showcasing a fully asymmetric process. rsc.org

Enzymatic approaches offer another avenue for stereoselective synthesis. Lipase-catalyzed acylations have been shown to be highly effective for the kinetic resolution of racemic amino acid esters. For instance, lipase (B570770) from Burkholderia cepacia can acylate proline esters with exquisite enantioselectivity (E > 200), preferentially reacting with the S-enantiomer. utupub.fi However, not all enzymes are suitable for this transformation. A study screening various acylases found that Acylase I from pig kidney was ineffective for synthesizing N-lauroyl-L-proline, likely due to the unique steric constraints imposed by proline's cyclic structure. dss.go.th This highlights the specificity of enzymatic catalysts and the need for careful selection based on the substrate.

Table 2: Comparison of Synthetic Strategies for N-Acylprolines

| Method | Key Features | Stereoselectivity | Common Substrates |

|---|---|---|---|

| Schotten-Baumann | Robust, simple, widely used. | Generally good, preserves existing stereocenters. | Proline, Acyl Chlorides. |

| Ugi-Smiles Reaction | Multicomponent, one-pot, high diversity. | High, can generate new stereocenters with control. | Cyclic Imines, Isocyanides, Phenols. |

| Enzymatic Acylation | "Green" chemistry, high selectivity. | Excellent, often specific for one enantiomer (e.g., kinetic resolution). | Proline Esters, Activated Acyl Donors. |

This table provides a comparative overview of different synthetic pathways to N-acylproline derivatives.

The choice of synthetic pathway depends on the desired complexity of the final molecule, the need for stereochemical control, and considerations of efficiency and environmental impact. For a straightforward synthesis of this compound from L-proline, the Schotten-Baumann conditions remain a practical and effective choice. For creating libraries of diverse and complex proline amides, multicomponent strategies like the Ugi-Smiles reaction offer significant advantages.

Mechanistic Foundations and Catalytic Roles of Proline and Its N Acylated Derivatives

Proline as a Bifunctional Organocatalyst in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Proline is recognized as a bifunctional organocatalyst, meaning it possesses both acidic and basic sites within the same molecule, which work in concert to facilitate chemical reactions. libretexts.orgresearchgate.net The secondary amine acts as a Lewis base, while the carboxylic acid functions as a Brønsted acid. researchgate.net This dual functionality is pivotal in its ability to catalyze a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol (B89426) additions, Mannich reactions, and Michael additions. researchgate.netmdpi.com

In these transformations, the secondary amine of proline reacts with a carbonyl compound (an aldehyde or a ketone) to form key reactive intermediates, namely enamines or iminium ions. numberanalytics.com These intermediates are central to proline's catalytic activity. The carboxylic acid group, in turn, plays a crucial role in activating the electrophile and controlling the stereochemical outcome of the reaction through hydrogen bonding interactions. nobelprize.orgprinceton.edu This cooperative action of the two functional groups allows for highly controlled and stereoselective bond formation.

N-acylation of proline, as in the case of 1-(4-Methylbenzoyl)proline, modifies the electronic and steric properties of the catalyst. While the fundamental bifunctional nature is altered due to the derivatization of the amine, the amide group can still participate in hydrogen bonding and influence the stereochemical environment of the reaction. researchgate.net N-acyl derivatives of proline are known to act as hydrogen bond acceptors, which can be crucial for binding to target proteins or influencing reaction pathways. researchgate.net

Proposed Reaction Mechanisms in Proline Catalysis

The catalytic power of proline and its derivatives stems from their ability to activate substrates through distinct mechanistic pathways. The two primary modes of activation are enamine catalysis and iminium catalysis, both of which involve the formation of covalent intermediates with the catalyst. numberanalytics.comnobelprize.org

Enamine Catalysis Pathways and Intermediates

Enamine catalysis is a fundamental activation strategy in organocatalysis. acs.org In this pathway, the secondary amine of proline condenses with a carbonyl compound, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate. numberanalytics.comnobelprize.org This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile. nobelprize.org The resulting enamine then readily attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. numberanalytics.comscispace.com

The formation of the enamine intermediate itself can proceed through several steps, including the formation of a carbinolamine intermediate followed by dehydration to an iminium ion, which then tautomerizes to the enamine. researchgate.net The stability and reactivity of the enamine are influenced by the specific reaction conditions and the structure of the proline catalyst. acs.org For instance, the unique cyclic structure of proline contributes to the stability and stereochemical definition of the enamine intermediate. researchgate.net

Table 1: Key Intermediates in Enamine Catalysis

| Intermediate | Description | Role in Catalytic Cycle |

|---|---|---|

| Carbinolamine | Formed by the nucleophilic attack of the proline amine on the carbonyl substrate. researchgate.net | Precursor to the iminium ion and subsequently the enamine. |

| Iminium Ion | Formed upon dehydration of the carbinolamine. researchgate.net | Tautomerizes to the enamine intermediate. |

| Enamine | The key nucleophilic intermediate formed from the reaction of proline and a carbonyl compound. numberanalytics.comnobelprize.org | Attacks the electrophile to form the new bond. |

| Oxazolidinone | A parasitic intermediate that can form from the reaction of proline with carbonyl compounds, sequestering the catalyst. pnas.org | Generally considered a non-productive side reaction. mdpi.com |

Iminium Catalysis Pathways and Intermediates

In contrast to enamine catalysis which activates the nucleophile, iminium catalysis activates the electrophile. This pathway is particularly relevant for reactions involving α,β-unsaturated aldehydes and ketones. mdpi.com The secondary amine of proline reacts with the carbonyl group of the α,β-unsaturated substrate to form a chiral iminium ion. numberanalytics.com This iminium ion formation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to nucleophilic attack. nii.ac.jp

The chiral environment provided by the proline catalyst directs the approach of the nucleophile to a specific face of the iminium ion, thereby controlling the stereochemistry of the addition. numberanalytics.com Following the nucleophilic addition, the resulting enamine intermediate is hydrolyzed to release the product and regenerate the proline catalyst. mdpi.com

Role of Hydrogen Bonding in Catalytic Activation

Hydrogen bonding plays a critical and multifaceted role in proline-catalyzed reactions, contributing to both the activation of reactants and the control of stereoselectivity. princeton.edumdpi.com The carboxylic acid group of proline is a key hydrogen bond donor. nobelprize.org

In enamine-mediated reactions, the carboxylic acid can form a hydrogen bond with the electrophile, bringing it into close proximity with the nucleophilic enamine and orienting it for a stereoselective attack. nobelprize.orgclockss.org This interaction helps to stabilize the transition state and lower the activation energy of the reaction. princeton.edu The ability of proline's carboxylic acid to act as an intramolecular acid catalyst is crucial for stabilizing the developing negative charge on the alkoxide in the transition state. nobelprize.org

In the context of N-acylated prolines like this compound, while the primary amine is no longer a hydrogen bond donor, the amide functionality can act as a hydrogen bond acceptor. researchgate.net This can influence the conformation of the catalyst and its interaction with other species in the reaction mixture, thereby impacting the stereochemical outcome. The acidity of the carboxylic acid in proline can also be modulated by the presence of co-catalysts that act as hydrogen bond donors. acs.org

Zimmerman-Traxler Transition State Models in Proline-Catalyzed Reactions

The stereochemical outcome of many proline-catalyzed reactions, particularly aldol reactions, can be rationalized using the Zimmerman-Traxler model. wikipedia.org This model proposes a chair-like six-membered transition state involving the enamine intermediate, the electrophile (an aldehyde), and the carboxylic acid group of proline. nobelprize.org

The model explains the high diastereo- and enantioselectivity observed by considering the steric interactions within this organized transition state assembly. rsc.org The carboxylic acid of proline is proposed to form a hydrogen bond with the aldehyde's carbonyl oxygen, creating a rigid, cyclic structure. nobelprize.org The substituents on the enamine and the aldehyde orient themselves to minimize steric clashes, favoring one specific transition state geometry over others. rsc.org This preferred geometry dictates the stereochemistry of the newly formed carbon-carbon bond. wikipedia.org The model highlights how the bifunctional nature of proline orchestrates a highly ordered transition state, leading to excellent stereocontrol. libretexts.org

Dual-Mode Activation in Proline-Catalyzed Transformations

A fascinating aspect of proline catalysis is its ability to engage in dual-mode activation, where a single catalyst can simultaneously activate both the nucleophile and the electrophile in a reaction. clockss.orgnii.ac.jp This concept is exemplified in certain proline-catalyzed reactions where one molecule of the substrate is activated via an enamine intermediate (nucleophilic activation) while another molecule of the substrate is activated via an iminium ion intermediate (electrophilic activation). mdpi.com

This dual activation is possible due to the versatile nature of proline, which can form both enamines and iminium ions. mdpi.com For instance, in the self-dimerization of an α,β-unsaturated aldehyde, one molecule can be converted into a nucleophilic dienamine while the other is transformed into an electrophilic iminium ion by the same proline catalyst. mdpi.com This dual activation strategy allows for complex transformations to occur in a single step with high efficiency and stereocontrol. The ability of the proline catalyst to orchestrate such a sophisticated interplay between different activation modes underscores its remarkable catalytic capabilities.

Mechanistic Insights from Modified Proline Organocatalysts

The study of reaction mechanisms catalyzed by modified proline derivatives, including N-acylated prolines like this compound, has been significantly advanced through modern analytical techniques. These methods provide a window into the transient and low-concentration species that are fundamental to the catalytic cycle, offering insights that are often unattainable through conventional kinetic or spectroscopic studies alone. By understanding the structure and behavior of these intermediates, catalysts can be rationally designed and optimized for improved reactivity and selectivity.

Application of Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for the real-time investigation of organocatalytic reaction mechanisms. nih.govuvic.ca Its "soft" ionization process allows for the transfer of intact, non-covalently bound complexes and reactive intermediates from the solution phase to the gas phase for mass analysis. scielo.brrsc.org This capability is particularly valuable in the study of proline-catalyzed reactions, where key intermediates such as enamines and oxazolidinones are often transient and present at very low concentrations. nih.govbeilstein-journals.org

One of the primary challenges in using ESI-MS for mechanistic studies is that the signal intensity of a detected species does not directly correlate with its concentration in the reaction mixture. beilstein-journals.orgnih.gov The ESI response is highly dependent on the analyte's chargeability and surface activity. nih.gov To overcome this limitation and to enhance the detection of catalyst-derived species, researchers have developed modified proline catalysts, often referred to as "charge-tagged" catalysts. nih.govresearchgate.net These catalysts incorporate a permanently charged group, which is positioned away from the catalytically active center to avoid interference with the reaction. nih.govbeilstein-journals.orgresearchgate.net This modification significantly boosts the ESI response of the catalyst and any intermediates it forms, making them more readily observable in the mass spectrum. nih.govresearchgate.net

For instance, a 4-hydroxy-L-proline derivative featuring a charged 1-ethylpyridinium-4-phenoxy substituent was synthesized to facilitate mechanistic investigations of proline-catalyzed aldol reactions. nih.govresearchgate.net When this charge-tagged catalyst was used, a dramatic enhancement in the ESI signal for all catalyst-derived species was observed compared to reactions using unmodified proline. researchgate.net This approach has enabled the direct detection and characterization of key intermediates in the catalytic cycle.

Continuous-flow techniques, where reactants are mixed in a microreactor and then directly infused into the ESI source, allow for the monitoring of reactions on a timescale of seconds. beilstein-journals.org This method has been successfully employed to follow the temporal evolution of intermediates in proline-catalyzed reactions. nih.govresearchgate.net

The table below summarizes key intermediates that have been detected using ESI-MS in proline-catalyzed reactions, illustrating the power of this technique in mechanistic studies.

| Intermediate Type | Description | Significance in Catalytic Cycle | Detection via ESI-MS |

| Enamine | Formed from the reaction of the proline catalyst and a carbonyl compound. | The key nucleophilic species that attacks the electrophile. | Detected as protonated molecules or as part of charge-tagged catalyst complexes. nih.govresearchgate.net |

| Iminium Ion | Formed during the catalytic cycle, particularly in reactions involving α,β-unsaturated aldehydes. | Activates the substrate towards nucleophilic attack. | Observed in reactions with charge-tagged catalysts. researchgate.net |

| Oxazolidinone | A resting state of the catalyst, formed from the reaction of proline with an aldehyde. | Can sequester the catalyst, affecting the overall reaction rate. | Detected in ESI-MS studies, sometimes as off-cycle species. nih.gov |

| Aldol Adduct | The product of the carbon-carbon bond-forming step. | Its detection confirms the progress of the reaction. | Observed as protonated molecules or complexes with the catalyst. researchgate.net |

By combining ESI-MS with tandem mass spectrometry (MS/MS), the structures of these transient species can be further elucidated through collision-induced dissociation (CID) experiments. nih.gov The fragmentation patterns observed in CID can provide definitive evidence for the proposed structures of the intermediates, solidifying the mechanistic hypothesis. nih.govresearchgate.net These detailed mechanistic findings, made possible by ESI-MS, are crucial for the rational design of new and more efficient N-acylated proline catalysts for a wide range of asymmetric transformations.

Applications of N Acylated Proline Derivatives in Asymmetric Organic Reactions

Enantioselective Aldol (B89426) Reactions Catalyzed by Proline and its Analogs

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced by organocatalysis. N-acylated proline derivatives have been developed to overcome some limitations of L-proline, such as high catalyst loading and limited solvent compatibility. organic-chemistry.org These catalysts operate through an enamine-based mechanism, where the secondary amine of the proline derivative reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine then attacks an aldehyde acceptor, with the stereochemical outcome being directed by the catalyst's chiral environment. clockss.orgwikipedia.org The generally accepted transition state involves a six-membered, chair-like structure where the carboxyl group (or its modified version in a derivative) activates the aldehyde electrophile through hydrogen bonding. clockss.orgresearchgate.net

The intramolecular aldol reaction is a powerful method for constructing cyclic compounds with high stereocontrol. L-proline itself is famously used in the Hajos-Parrish-Eder-Sauer-Wiechert reaction to synthesize key steroid and terpene precursors. wikipedia.orgtcichemicals.com N-acylated proline derivatives have been explored to refine this process. For instance, modifying the N-terminus can influence the catalyst's conformation and its interaction with the substrate within the transition state, leading to improved diastereoselectivity and enantioselectivity in the formation of bicyclic or other complex cyclic structures. The rigid structure of the proline ring is essential for translating the catalyst's chirality into the product. wikipedia.org

The direct intermolecular asymmetric aldol reaction, first successfully demonstrated with L-proline by List, Lerner, and Barbas in 2000, is a benchmark for organocatalyst development. clockss.orgtcichemicals.comlibretexts.org However, L-proline often requires high catalyst loadings and polar aprotic solvents like DMSO or DMF for optimal performance. clockss.org Research into N-acylated proline derivatives aims to address these issues. For example, Ley and colleagues developed N-acylsulfonamide and N-tetrazole derivatives of proline that showed superior results compared to proline itself. These catalysts proved effective at lower loadings and in a wider range of solvents, including non-polar ones where proline is ineffective. organic-chemistry.orgreading.ac.uk

Table 1: Comparison of Proline and a Proline Derivative in the Aldol Reaction

| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 68 | 76 | clockss.org |

| Proline-tetrazole derivative | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 10 | 99 | 96 | organic-chemistry.org |

While less common, inverse-demand aldol reactions, where an enolizable aldehyde adds to a non-enolizable ketone, can also be facilitated by proline-derived catalysts. The fundamental mechanism still relies on enamine formation with the aldehyde. The development of specialized N-acylated derivatives can help control the reactivity and selectivity in these challenging transformations, expanding the synthetic utility of the aldol reaction.

Intermolecular Direct Asymmetric Aldol Reactions

Asymmetric Mannich Reactions Mediated by Proline Scaffolds

The Mannich reaction, which forms a β-amino carbonyl compound, is another fundamental C-C bond-forming reaction where proline and its derivatives have proven to be exceptional catalysts. libretexts.org The reaction mechanism is analogous to the aldol reaction, involving the formation of a chiral enamine from the catalyst and a ketone or aldehyde. libretexts.orgnptel.ac.in This enamine then adds to an imine electrophile. The stereochemical outcome (syn or anti) is highly dependent on the catalyst structure.

(S)-proline typically catalyzes the Mannich reaction to produce syn-products with high enantioselectivity. libretexts.orgnih.gov Conversely, researchers have designed other proline derivatives to favor the formation of anti-products. For instance, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid was specifically designed and synthesized to catalyze the direct enantioselective anti-selective Mannich reaction, yielding products with excellent diastereoselectivity and enantioselectivity (>97% ee). nih.gov This demonstrates how modifications to the proline ring and its substituents can completely reverse the stereochemical preference of the reaction. N-acylation can further tune these properties, improving catalyst performance and solubility. organic-chemistry.orgreading.ac.uk

Table 2: Diastereoselectivity in Mannich Reactions with Different Proline-Based Catalysts

| Catalyst | Substrates | Product Diastereomer | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Proline | Aldehydes + α-imino ethyl glyoxylate | syn | - | High | libretexts.org |

| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Aldehydes + N-PMP-protected α-imino esters | anti | 94:6 to 98:2 | >97 | nih.gov |

Michael Additions and Conjugate Additions Using Enamine Activation

Proline and its derivatives are effective catalysts for the conjugate addition of aldehydes and ketones to α,β-unsaturated electron-withdrawing groups, such as nitroalkenes or alkylidene malonates, via an enamine activation mechanism. organic-chemistry.orgnptel.ac.in The first direct asymmetric Michael reaction using enamine activation was reported in 2001. libretexts.org While proline itself can catalyze these reactions, the enantioselectivities are sometimes low. libretexts.orgniscpr.res.in

To enhance performance, N-acylated and other proline derivatives have been synthesized. These modified catalysts often provide significantly higher yields and enantioselectivities. organic-chemistry.org For example, N-acylsulfonamide derivatives of proline have been shown to be highly effective in nitro-Michael reactions, providing superior results to the parent amino acid. organic-chemistry.orgreading.ac.uk The mechanism involves the formation of a chiral enamine, which adds to the Michael acceptor. The stereochemistry is controlled by the transition state assembly, which is influenced by the steric and electronic nature of the catalyst's N-substituent. researchgate.net

Multi-Component Reactions (MCRs) Facilitated by Proline and its Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. ajgreenchem.comajgreenchem.com Proline and its derivatives have been successfully employed as catalysts in various asymmetric MCRs. researcher.liferesearchgate.net

These catalysts can facilitate complex tandem sequences, such as the synthesis of highly functionalized tetrahydropyridines from anilines, methyl acetoacetate, and aromatic aldehydes. ajgreenchem.comajgreenchem.com In these reactions, proline's bifunctional nature—acting as both a Lewis base (amine) and a Brønsted acid (carboxylic acid)—is often key to activating the different components and guiding the reaction pathway. researcher.life The modification of proline, such as through N-acylation, can enhance its catalytic activity and selectivity in these complex transformations, leading to the efficient, one-pot synthesis of structurally diverse and biologically relevant molecules. researchgate.netrsc.org

Strategies for Enhancing Stereocontrol, Enantioselectivity, and Regioselectivity in Catalytic Systems

Achieving high levels of stereocontrol, including enantioselectivity and regioselectivity, is a primary goal in asymmetric catalysis. In proline-based catalytic systems, several strategies are employed to enhance this control. These methods focus on modifying the catalyst's structure or the reaction environment to create a more ordered transition state, which preferentially leads to the formation of one desired stereoisomer.

Catalyst Modification: A principal strategy involves the structural modification of the proline catalyst itself. numberanalytics.comwikipedia.org N-acylation, which involves attaching an acyl group like 4-methylbenzoyl to the proline nitrogen, is a key example of such a modification. This approach alters the steric and electronic environment around the catalytic core. numberanalytics.com The introduction of bulky N-acyl groups can enhance stereoselectivity by creating specific steric interactions in the reaction's transition state, which favors the approach of reactants from a particular direction. wikipedia.orgnih.gov These modifications can lead to proline-derived catalysts with improved activity and selectivity compared to the parent amino acid. numberanalytics.com

Furthermore, modifying the proline scaffold, for instance at the 4-position with hydrophobic groups, has been shown to improve diastereoselectivity and enantioselectivity in aldol reactions conducted in water. nih.gov These hydrophobic groups can engage in specific interactions with the substrates, leading to a more organized and favorable transition state, thereby enhancing reaction rates and selectivity. nih.gov

Control of Reaction Conditions: The manipulation of reaction conditions is another critical tool for enhancing stereoselectivity.

Solvents: The choice of solvent can have a profound impact on selectivity. nih.govmdpi.com For instance, solvent screening for certain aldol reactions showed that water and methanol (B129727) can afford the highest diastereomeric ratios and enantioselectivities. nih.gov

Additives: The use of additives such as water, acids, or co-catalysts can tune the reactivity and stereoselectivity of proline-catalyzed reactions. mdpi.comrsc.org Adding small amounts of water, for example, has been shown to improve both yield and enantioselectivity in certain reactions by stabilizing the transition state through hydrogen bonding networks. rsc.org

Temperature: Lowering the reaction temperature can also improve stereoselectivity. For example, in the aldol reaction involving cyclopentanone, reducing the temperature to 0 °C resulted in a significant improvement in the anti/syn diastereomeric ratio. mdpi.com

Mechanism-Based Strategies: A deep understanding of the reaction mechanism allows for rational design of catalytic systems. Proline catalysis generally proceeds through either an enamine or an iminium ion intermediate. wikipedia.orglibretexts.org The stereochemical outcome is determined in the transition state. For example, in aldol reactions, the widely accepted Zimmerman-Traxler model proposes a six-membered chair-like transition state where the substituents arrange to minimize steric hindrance. wikipedia.org By modifying the proline catalyst, for instance with an N-acyl group, one can influence the stability of competing transition states, thereby directing the reaction towards a specific stereoisomer. libretexts.org The position of the carboxylic acid group on the pyrrolidine (B122466) ring can also direct the stereoselection, providing either syn- or anti-Mannich products in Mannich reactions. libretexts.org

Table 2: Effect of Catalyst and Solvent Modification on Stereoselectivity in Aldol Reactions

This table demonstrates how modifying the proline catalyst or the reaction solvent can significantly impact the stereochemical outcome (diastereomeric ratio, dr, and enantiomeric excess, ee) of the aldol reaction between a ketone and an aldehyde.

| Catalyst | Ketone | Aldehyde | Solvent | dr (anti:syn) | ee (%) | Reference |

| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 95:5 | 96 | clockss.org |

| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | CH3CN | 97:3 | 82 | mdpi.com |

| 4-Hydroxyproline derivative (1a) | Cyclohexanone | 4-Nitrobenzaldehyde | Water | >98:2 | >98 (anti) | nih.gov |

| L-Proline | Cyclopentanone | 4-Nitrobenzaldehyde | MeOH/H2O | 78:22 | >99 (anti) | mdpi.com |

| L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | - | 76 | clockss.org |

Structural and Conformational Dynamics of N Acylated Proline Systems

Impact of N-Acylation on Proline Ring Conformation and Configurational Stability

The proline pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down-puckered) and Cγ-exo (up-puckered). researchgate.netnih.gov In the Cγ-endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side. nih.gov The introduction of an N-acyl group, such as an N-acetyl or N-benzoyl moiety, significantly influences the equilibrium between these two states. researchgate.net

Research on N-acetyl-L-proline demonstrates that the ring pucker preference is coupled to the cis/trans isomerism of the N-acyl amide bond. researchgate.netacs.org For the trans rotamer of N-acetyl-L-proline in an aqueous solution, there is a mixture of puckering states, whereas the cis rotamer shows a strong preference for a specific conformation. acs.org This indicates that the steric and electronic nature of the acyl group dictates the conformational landscape of the proline ring. While specific experimental data for 1-(4-Methylbenzoyl)proline is limited, the principles derived from studies on similar N-acylated systems are directly applicable. The bulky and electronically distinct 4-methylbenzoyl group is expected to modulate the ring's puckering equilibrium and stability in a manner dictated by its specific steric demands and electronic interactions.

| Amide Isomer | Cγ-endo Pucker Population | Cγ-exo Pucker Population | Predominant Conformer Geometries |

|---|---|---|---|

| cis-rotamer | ~20% | ~80% | γTβ (80%) / γE (20%) |

| trans-rotamer | ~39% | ~61% | γTβ (61%) / γE (39%) |

Cis/Trans Isomerization of the Xaa-Pro Amide Bond in Proline-Containing Derivatives

Unlike the secondary amide bonds formed by other amino acids, which overwhelmingly favor the trans conformation, the tertiary Xaa-Pro amide bond exhibits a significant population of the cis isomer. nih.govethz.ch This is because the cyclic structure of proline results in a smaller difference in steric hindrance between the cis and trans conformations. nih.gov The energy difference is only about 5 kJ mol⁻¹ for the prolyl peptide bond, compared to much larger differences for non-prolyl bonds. ethz.ch

The interconversion between the cis and trans isomers is a slow process, with a high rotational energy barrier of approximately 85.0 ± 10.0 kJ·mol⁻¹. sigmaaldrich.com This slow isomerization is often a rate-limiting step in protein folding. ethz.chsigmaaldrich.com The nature of the N-acyl group (the "Xaa" residue) plays a critical role in modulating the trans/cis ratio. Studies on model compounds like N-formyl-L-proline methyl ester and N-acetyl-L-proline methyl ester show that increasing the steric bulk of the acyl group tends to increase the preference for the trans isomer. nih.gov

| Compound | Ktrans/cis | Solvent |

|---|---|---|

| N-formyl-L-proline methyl ester (FmProOMe) | 2.0 | CDCl₃ |

| N-acetyl-L-proline methyl ester (AcProOMe) | 3.8 | CDCl₃ |

| N-formyl-5,5-dimethyl-L-proline methyl ester (Fm[dmPro]OMe) | 4.2 | CDCl₃ |

Analysis of Steric and Stereoelectronic Effects of Substituents in Proline Derivatives

The conformational preferences in proline derivatives are governed by a delicate interplay of steric and stereoelectronic effects. nih.govwisc.edu Steric effects arise from simple van der Waals repulsion between bulky groups, while stereoelectronic effects involve stabilizing orbital interactions. nih.gov

A key stereoelectronic effect in proline is the n→π* interaction, where a lone pair of electrons (n) from an oxygen atom (Oᵢ₋₁) donates into an antibonding orbital (π*) of a subsequent carbonyl carbon (C'ᵢ). nih.gov This interaction is highly dependent on geometry and tends to stabilize the trans amide conformation and the Cγ-exo ring pucker. nih.gov

Substituents on the proline ring can be used to dissect these effects. For instance, electron-withdrawing groups, such as fluorine at the 4R position, stabilize the Cγ-exo pucker through a stereoelectronic gauche effect, which in turn favors the trans amide bond. nih.govpnas.org Conversely, a 4S substituent favors the endo pucker and reduces the preference for the trans isomer. pnas.org In this compound, the N-acyl group itself contributes both significant steric bulk and electronic features through its carbonyl group and aromatic ring, which collectively influence the ring pucker and the cis/trans amide equilibrium. nih.gov The methyl group on the benzoyl ring, being electron-donating, can subtly alter the electronic nature of the acyl carbonyl compared to an unsubstituted benzoyl group, further fine-tuning these interactions.

| Proline Analog at Position 32 | Ring Pucker Preference | trans:cis Amide Ratio | Primary Stabilizing Effect |

|---|---|---|---|

| Proline (Pro) | - | 4.6 : 1 | Baseline |

| (2S, 4R)-4-fluoroproline (4R-Fpr) | Cγ-exo | 6.7 : 1 | Stereoelectronic (gauche effect) |

| (2S, 4S)-4-fluoroproline (4S-fpr) | Cγ-endo | 2.5 : 1 | Stereoelectronic (gauche effect) |

Role of Proline's Unique Cyclic Structure in Influencing Peptide Folding and Stability (General Principles Applicable to Derivatives)

Proline's distinctive cyclic structure is a cornerstone of protein architecture. By linking the side chain back to the backbone nitrogen, the structure severely restricts the backbone dihedral angle phi (φ) to a narrow range (approximately -60°). nih.govresearchgate.net This rigidity has several profound consequences for peptide and protein structure.

N-acylated derivatives like this compound are invaluable for studying these principles. They effectively mimic a proline residue within a peptide chain, allowing researchers to isolate and analyze the conformational behavior—such as ring puckering and cis/trans isomerization—that underlies proline's powerful influence on the folding, stability, and ultimate function of proteins. nih.govsigmaaldrich.com

Theoretical and Computational Chemistry Approaches for N Acylated Proline Derivatives

Density Functional Theory (DFT) Studies on Proline-Based Systems and Analogs

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of proline and its derivatives. acs.org It is a robust and popular electronic structure method for calculating the properties of many-body quantum mechanical systems. acs.org DFT studies have been instrumental in elucidating the mechanisms of proline-catalyzed reactions, such as the aldol (B89426) reaction. nih.govresearchgate.net

Researchers have used DFT to model various aspects of these reactions, including the geometries of transition states and the potential energy surfaces. researchgate.netchemrxiv.org For instance, in the proline-catalyzed direct aldol reaction, DFT calculations have helped to establish the rate-determining and enantioselectivity-determining steps. researchgate.net These studies often employ hybrid meta functionals and range-separated functionals to improve the accuracy of the calculations. acs.org The choice of functional and basis set, such as B3LYP/6-31G(d), is a compromise between accuracy and computational cost. researchgate.net

DFT calculations have also been used to investigate the conformational properties of proline and its derivatives in different environments. researchgate.net The pyrrolidine (B122466) ring of proline exhibits conformational flexibility, which is crucial for its biological function. researchgate.net DFT studies have shown that the torsions of the pyrrolidine ring and the twists of the carbonyl group differ depending on the protonation state of the molecule (cation, zwitterion, or anion). researchgate.net This has been confirmed by comparing computational results with experimental Raman optical activity (ROA) spectra. researchgate.net

Furthermore, DFT has been applied to study the electronic properties of N-acylprolines, providing insights into how substituents on the acyl group can influence the reactivity of the molecule.

Table 1: Key Applications of DFT in Proline-Based Systems

| Application Area | Specific Focus | Key Insights |

| Reaction Mechanisms | Aldol and Mannich reactions | Elucidation of transition state geometries, potential energy surfaces, and rate-determining steps. nih.govresearchgate.netchemrxiv.org |

| Stereoselectivity | Origin of enantioselectivity | Analysis of structural differences in transition states to understand and predict stereochemical outcomes. nih.gov |

| Conformational Analysis | Pyrrolidine ring flexibility | Determination of how pH and protonation state affect the conformation of the proline ring. researchgate.net |

| Electronic Properties | Substituent effects | Understanding the influence of electronic modifications on the catalyst's reactivity. |

Molecular Modeling of Proline-Containing Complexes and Ligand Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For proline-containing complexes, these methods are vital for understanding the intricate interactions between the catalyst and its substrates.

Molecular dynamics (MD) simulations, a key component of molecular modeling, have been used to study the dynamic behavior of proline-based catalysts within larger systems, such as metal-organic frameworks (MOFs). rsc.org These simulations can reveal how the confinement of the catalyst within the MOF structure affects its mobility and the diffusion of reactants. rsc.org For example, in Zr-UiO-67-MOFs functionalized with N-acylproline linkers, MD simulations have shown that the catalyst's presence significantly restricts the movement of both the catalyst itself and the substrates. rsc.org

Modeling is also crucial for understanding non-covalent interactions, which play a significant role in the stability and function of proline-containing complexes. These interactions include hydrogen bonding and n→π* interactions. researchgate.netresearchgate.net Computational studies have been used to analyze the interplay between these interactions, for instance, showing that an n→π* interaction can affect the strength of a hydrogen bond to the same carbonyl group. researchgate.net

The development of accurate molecular models is essential for predicting the binding affinities and modes of interaction between N-acylated proline derivatives and their targets, which is particularly relevant in the context of drug design and catalyst development.

Computational Analysis of Reaction Pathways and Transition States in Proline-Catalyzed Processes

For the proline-catalyzed aldol reaction, computational studies have been used to compare different proposed mechanistic models. nih.gov By calculating the energies of the various species along the reaction coordinate, researchers can determine the most favorable pathway. These calculations have supported the enamine mechanism, where the reaction proceeds through an enamine intermediate. nih.govcapes.gov.br The C-C bond-forming step is often found to be a key, partially rate-determining step. capes.gov.br

The structures of transition states are of paramount importance as they determine the stereoselectivity of the reaction. nih.gov Computational analysis allows for the detailed examination of these transient structures, revealing the subtle geometric factors that lead to the preferential formation of one enantiomer over the other. nih.gov For example, in the aldol reaction, the geometry of proton transfer and the presence of hydrogen bonding in the transition state are critical for stereoselectivity. nih.gov

Advances in computational methods, including the use of more sophisticated theoretical models and algorithms, continue to improve the accuracy of these predictions, making them an indispensable tool for understanding and designing new catalytic processes. longdom.org

Elucidation of Catalyst-Substrate Interactions through Advanced Computational Methods

Understanding the precise nature of the interactions between a catalyst and its substrates is fundamental to explaining its catalytic power and selectivity. Advanced computational methods offer a window into these interactions at the molecular level.

Energy decomposition analysis (EDA) is one such method that can be used to break down the total interaction energy between the catalyst and substrate into physically meaningful components, such as electrostatic, exchange-repulsion, and orbital interaction terms. chemrxiv.org This allows for a quantitative assessment of the forces driving the catalytic process.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study catalyst-substrate interactions. researchgate.net NBO analysis can reveal details about charge transfer and orbital-orbital interactions, such as the n→π* interactions that are prevalent in proline-based systems. researchgate.net For example, NBO analysis has been used to show that n→π* interactions can be a significant stabilizing force in certain complexes, with their strength being dependent on the orientation of the interacting orbitals. researchgate.net

These advanced computational methods, often used in conjunction with DFT calculations, provide a detailed picture of the electronic and steric factors that govern the interaction between N-acylated prolines and their substrates, which is essential for the rational design of more effective catalysts.

Theoretical Studies on Electronic Effects within N-Acylprolines and their Impact on Reactivity

The electronic properties of the N-acyl group in N-acylproline derivatives can have a profound impact on the catalyst's reactivity and selectivity. Theoretical studies are well-suited to investigate these electronic effects in a systematic way.

By computationally introducing different substituents on the acyl group (e.g., electron-donating or electron-withdrawing groups), researchers can study how these modifications alter the electronic structure of the catalyst. For example, theoretical calculations can predict changes in the charge distribution, frontier molecular orbital energies, and other electronic descriptors.

These electronic perturbations can, in turn, affect various aspects of the catalytic cycle. For instance, electron-donating groups on the acyl moiety might be expected to increase the nucleophilicity of the enamine intermediate in an aldol reaction, potentially accelerating the C-C bond-forming step. Conversely, electron-withdrawing groups could influence the acidity of the proline's carboxylic acid group, which is often involved in proton transfer steps.

Theoretical studies have also explored the role of electronic effects in modulating non-covalent interactions, such as n→π* interactions. researchgate.net It has been shown that the electronic nature of the acyl group can influence the strength of these interactions, which can then have consequences for the conformational preferences of the catalyst and its transition state assemblies. researchgate.net For instance, electron-donating acyl groups have been found to promote more compact, α-helical-like conformations in some systems, even in the absence of stabilizing hydrogen bonds. researchgate.net

Advanced Synthetic Applications and Derivatives of the N Acylated Proline Core

1-(4-Methylbenzoyl)proline as a Building Block in Complex Molecular Architectures

This compound has emerged as a valuable building block in the synthesis of complex molecular architectures due to its unique structural features. The 4-methylbenzoyl group provides a handle for further functionalization and influences the reactivity and conformational preferences of the proline core. This has been exploited in the development of novel synthetic methodologies for the construction of highly substituted heterocyclic and acyclic systems.

The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a core structure in numerous biologically active compounds. L-proline and its derivatives have been successfully employed as organocatalysts in the multicomponent synthesis of highly functionalized 1,4-dihydropyridines. nih.govpsu.edu These reactions typically involve a one-pot condensation of an alkynoate or alkynone, an amine, a β-dicarbonyl compound, and an aldehyde. nih.govrsc.org The use of L-proline as a catalyst offers several advantages, including mild reaction conditions, environmental friendliness, and the ability to generate molecular diversity. nih.govpsu.edu

While direct examples detailing the use of this compound as a catalyst in these reactions are not prevalent in the reviewed literature, the established success of L-proline suggests that N-acylated derivatives could offer unique advantages. The 4-methylbenzoyl group could influence the catalyst's solubility and steric environment, potentially impacting the reaction's efficiency and stereoselectivity. Further research into this area could lead to the development of more efficient and selective methods for the synthesis of complex DHP derivatives. researchgate.net

A general procedure for the L-proline-catalyzed synthesis of 1,4-dihydropyridines involves the following steps:

An amine is added to a solution of an alkyne in a suitable solvent like ethanol.

After a short period of stirring, a β-dicarbonyl compound, an aldehyde, and a catalytic amount of L-proline (typically 10 mol%) are added.

The reaction mixture is stirred for an extended period, and the progress is monitored by thin-layer chromatography (TLC).

Upon completion, the product is isolated and purified using standard techniques. rsc.org

This methodology has been shown to produce a wide range of highly functionalized 1,4-dihydropyridines in moderate to good yields. nih.gov

The synthesis of unnatural amino acids is a significant area of research, as these compounds are crucial components of peptidomimetics and other biologically active molecules. qyaobio.comnih.gov The N-acyl group of this compound can be conceptually viewed as a precursor to the α-amido functionality in certain unnatural amino acid derivatives. A notable example is the synthesis of diethyl α-[(4-methylbenzoyl)amino]-α-(1H-5-methylindol-3-yl)malonate. rsc.org

This compound is synthesized through a reaction involving diethyl α-acetoxy-α-[(4-methylbenzoyl)amino]malonate and 5-methylindole. rsc.org The 4-methylbenzoyl group serves as a protecting group for the amino functionality and influences the reactivity of the malonate derivative.

Table 1: Synthesis of Diethyl α-[(4-methylbenzoyl)amino]-α-(1H-5-methylindol-3-yl)malonate and Related Compounds rsc.org

| Compound Name | Yield | Physical State | Melting Point (°C) |

| Diethyl α-[(4-methylbenzoyl)amino]-α-(1H-5-methylindol-3-yl)malonate | 65% | White solid | 137.1–141.4 |

| Diethyl α-[(4-methylbenzoyl)amino]-α-(1-methylindol-3-yl)malonate | 97% | Colorless plates | 124.2–124.9 |

| Diethyl α-acetoxy-α-[(4-methylbenzoyl)amino]malonate | 99% | White solid | 121–122 |

This synthetic strategy highlights the utility of the 4-methylbenzoyl moiety in the construction of complex, non-proteinogenic amino acid derivatives. The ability to introduce diverse substituents on the indole (B1671886) ring further expands the scope of this methodology for creating a library of unnatural amino acids. rsc.org

Its Role in the Synthesis of Highly Functionalized 1,4-Dihydropyridines

Proline Derivatives as Chiral Auxiliaries in Organic Synthesis

The inherent chirality of L-proline makes it and its derivatives valuable chiral auxiliaries in asymmetric synthesis. bac-lac.gc.cathieme-connect.com A chiral auxiliary is a stereochemically pure compound that, when attached to a prochiral substrate, directs a subsequent reaction to occur with high diastereoselectivity. bac-lac.gc.ca After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Proline's rigid cyclic structure plays a key role in its effectiveness as a chiral auxiliary. organic-chemistry.org This rigidity helps to create a well-defined chiral environment around the reaction center, leading to high levels of stereocontrol. Proline derivatives have been employed in a wide range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.org

For instance, proline and its derivatives can be used to mediate the synthesis of enantiomerically pure bis-cyclometalated iridium(III) complexes. researchgate.net In these reactions, the proline auxiliary transfers its chiral information to the metal center, which can then be used to catalyze asymmetric reactions. The development of proline-based chiral auxiliaries continues to be an active area of research, with the goal of creating more efficient and selective catalysts for a broader range of chemical transformations. organic-chemistry.org

Integration of N-Acylprolines into Peptide Scaffolds and Peptidomimetics

N-acylprolines are frequently incorporated into peptide scaffolds and peptidomimetics to modulate their structure and function. wikipedia.orguit.no Peptidomimetics are compounds that mimic the structure and biological activity of peptides but have improved properties, such as enhanced stability and oral bioavailability. wikipedia.org The unique conformational properties of proline, with its restricted φ torsion angle, make it a powerful tool for influencing the secondary structure of peptides. wikipedia.org

"Proline editing" is a powerful technique for the synthesis of peptides with specifically modified proline residues. nih.govnih.govacs.org This method involves the incorporation of hydroxyproline (B1673980) (Hyp) into a peptide sequence during solid-phase peptide synthesis. The hydroxyl group of Hyp can then be selectively modified to introduce a wide variety of functional groups, effectively "editing" the proline residue. nih.govnih.gov

The ability to fine-tune peptide conformation through proline editing has significant implications for the design of peptide-based therapeutics and probes. By stabilizing a specific bioactive conformation, it is possible to enhance the potency and selectivity of a peptide for its target. nih.gov

Development of Novel Ligands Based on Proline Amides for Metal-Catalyzed Reactions

Proline amides are a versatile class of ligands for a wide range of metal-catalyzed reactions. The proline scaffold provides a chiral backbone, while the amide functionality offers a coordination site for the metal. By modifying the substituents on the proline ring and the amide nitrogen, it is possible to tune the steric and electronic properties of the ligand to optimize its performance in a particular catalytic transformation. mdpi.comresearchgate.net

Proline-based ligands have been successfully employed in various metal-catalyzed reactions, including:

Palladium-catalyzed cross-coupling reactions: Proline complexes of Pd(II) have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com

Iridium-catalyzed asymmetric hydrogenation: Proline-derived P,O ligands have been used to form highly selective iridium catalysts for the asymmetric hydrogenation of olefins. researchgate.net

Nickel-catalyzed synthesis of tetrazoles: A nanomagnetic nickel complex incorporating L-proline as a co-ligand has been developed for the efficient synthesis of 5-substituted-1H-tetrazoles. rsc.org

The development of new proline amide-based ligands is an ongoing area of research. The goal is to design ligands that are not only highly efficient and selective but also robust and recyclable. The modular nature of proline amides makes them an attractive platform for the development of next-generation catalysts for a wide range of important chemical transformations.

Future Research Directions and Emerging Paradigms in N Acylated Proline Chemistry

Design and Synthesis of Next-Generation N-Acylproline Organocatalysts with Enhanced Performance

The design of new N-acylproline organocatalysts is driven by the need for higher reactivity, selectivity, and broader substrate compatibility. Researchers are exploring several strategies to achieve these goals:

Structural Modification: Introducing various functional groups onto the proline ring or the N-acyl moiety can significantly influence the catalyst's steric and electronic properties. For instance, the incorporation of fluorinated substituents can modulate the catalyst's acidity and conformational preferences, potentially leading to enhanced stereocontrol in asymmetric reactions. organic-chemistry.org

Scaffold Diversification: Moving beyond the simple proline framework, scientists are investigating the use of more complex and rigid scaffolds, such as those based on calixarenes, to create multimetallic or multifunctional catalysts. beilstein-journals.org These sophisticated structures can offer unique binding pockets and cooperative catalytic effects.

Bio-inspired Design: Mimicking the structure and function of natural enzymes is a promising approach. By incorporating N-acylproline motifs into peptide backbones, researchers aim to create "foldamers" that can catalyze reactions with enzyme-like specificity and efficiency. wisc.edu

A key objective is to develop catalysts that are not only highly effective but also robust and recyclable, contributing to more sustainable chemical manufacturing.

Exploration of Novel Reaction Manifolds and Substrate Scope for N-Acylated Proline Derivatives

A significant area of future research involves expanding the repertoire of chemical transformations that can be catalyzed by N-acylated proline derivatives. While their utility in aldol (B89426) and Mannich reactions is well-established, new frontiers are being explored. researchgate.net

Recent studies have demonstrated the potential of N-acylproline derivatives in a variety of other reactions, including:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Novel N-acylproline catalysts are being developed to control the stereochemical outcome of these additions with high precision. researchgate.net

Oxidative and Reductive Processes: The unique redox properties of certain N-acylproline derivatives are being harnessed for the development of novel oxidation and reduction reactions. For example, ruthenium-catalyzed oxidation of N-acyl-L-prolines can lead to the formation of N-acyl-L-glutamate derivatives. nih.gov

Cascade Reactions: Designing catalysts that can promote multiple bond-forming events in a single operation is a major goal in organic synthesis. The development of N-acylproline catalysts for cascade or domino reactions will enable the rapid construction of complex molecular architectures from simple starting materials.

The expansion of the substrate scope to include challenging starting materials, such as those bearing sensitive functional groups or multiple stereocenters, is also a critical area of investigation.

Advanced Computational Prediction and Rational Design of N-Acylproline Structures for Targeted Reactivity

Computational chemistry is becoming an indispensable tool in the design of new catalysts. By using quantum mechanics and molecular modeling techniques, researchers can predict the structures, energies, and reactivity of N-acylproline derivatives with increasing accuracy. acs.orgresearchgate.net

Key areas where computational methods are making a significant impact include:

Conformational Analysis: The catalytic activity of N-acylproline derivatives is highly dependent on the conformational equilibrium of the amide bond (s-cis vs. s-trans). beilstein-journals.org Computational studies can provide detailed insights into the factors that govern this equilibrium, enabling the design of catalysts with a preferred conformation for optimal reactivity. raineslab.com

Transition State Modeling: By modeling the transition states of catalytic reactions, chemists can understand the origins of stereoselectivity and identify structural modifications that can enhance it. This rational design approach can significantly accelerate the discovery of new and improved catalysts.

Virtual Screening: Computational methods can be used to screen large libraries of virtual N-acylproline derivatives to identify promising candidates for experimental investigation. This can save considerable time and resources compared to traditional trial-and-error approaches.

The synergy between computational prediction and experimental validation is expected to drive the development of highly efficient and selective N-acylproline catalysts for a wide range of chemical transformations. acs.org

Integration of N-Acylproline Chemistry with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the way chemical synthesis is performed. chemanager-online.com The integration of N-acylproline catalysis with sustainable technologies like flow chemistry offers numerous advantages. cinz.nz

Flow Chemistry:

Performing reactions in continuous flow reactors can lead to:

Improved Safety: Handling of hazardous reagents and intermediates is safer in the small, controlled environment of a flow reactor. chemanager-online.com

Enhanced Efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities. acs.orgresearchgate.net

Scalability: Scaling up reactions from the laboratory to industrial production is often more straightforward in flow systems.

The immobilization of N-acylproline catalysts on solid supports is a key area of research that will facilitate their use in continuous flow processes, allowing for easy separation and recycling of the catalyst.

Sustainable Synthesis:

Beyond flow chemistry, there is a broader push to develop more environmentally benign synthetic methods. This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives.

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.

Biocatalysis: The use of enzymes, such as aminoacylases, offers a green alternative for the synthesis of N-acyl-amino acids, avoiding the use of harsh chemical reagents. researchgate.net

Future research will focus on developing N-acylproline-based catalytic systems that are compatible with these sustainable methodologies, contributing to a greener and more efficient chemical industry.

常见问题

Q. Advanced

- Stepwise optimization : Screen catalysts (e.g., DMAP for acylation) and solvents (e.g., DMF for polar intermediates).

- Protecting groups : Use tert-butoxycarbonyl (Boc) for proline’s amine to prevent undesired side reactions.

- In-line monitoring : Employ LC-MS or TLC to track intermediate formation. For example, a 72% yield was reported for a thiourea analog using stepwise coupling .

How to validate the purity of this compound post-synthesis?

Q. Basic

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 61.14%, H: 6.02%, N: 5.95% for C₁₃H₁₅NO₃).

- Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% peak area indicates purity.

- Melting point : Sharp melting range (e.g., 145–147°C) confirms crystallinity .

What computational methods complement experimental data for structural elucidation?

Q. Advanced

- Density Functional Theory (DFT) : Predict vibrational spectra (IR) and NMR chemical shifts (B3LYP/6-31G* basis set).

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Crystallographic software : SHELXTL refines disorder models and thermal parameters in SC-XRD data .

How to analyze non-covalent interactions in crystal structures of this compound derivatives?

Q. Advanced

- Hydrogen bonding : Measure donor–acceptor distances (e.g., 2.6–3.0 Å for N–H···O) and angles (>120°).

- π-π stacking : Calculate centroid distances (3.4–3.8 Å) between aromatic rings.

- Hirshfeld surfaces : Visualize intermolecular contacts (e.g., C–H···π) using CrystalExplorer .

What are common challenges in crystallizing this compound derivatives?

Q. Basic

- Solvent selection : Slow evaporation from ethanol/water mixtures promotes crystal growth.

- Polymorphism : Screen multiple solvents (e.g., acetonitrile, ethyl acetate) to isolate stable polymorphs.

- Temperature gradients : Cooling rates of 0.5°C/hour reduce lattice defects .

How to design experiments for evaluating biological activity of this compound analogs?

Q. Advanced

- Target identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize enzymes/receptors.

- Assay design : Measure IC₅₀ values via fluorescence-based assays (e.g., protease inhibition).

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。